4-Chloronaphthyl glycidyl ether
Description
Properties
CAS No. |
61396-63-2 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[(4-chloronaphthalen-1-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-6-13(16-8-9-7-15-9)11-4-2-1-3-10(11)12/h1-6,9H,7-8H2 |
InChI Key |
ROMPTBQYHBEQFU-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)Cl |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)Cl |
Synonyms |
4-chloronaphthalene glycide ether 4-chloronaphthyl glycidyl ether CGE(N) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural and physicochemical properties of 4-chlorophenyl glycidyl ether with other glycidyl ethers:
Key Observations :
Reactivity in Epoxide-Specific Reactions
Glycidyl ethers participate in nucleophilic ring-opening reactions, critical for epoxy resin curing. The table below compares their reactivity in CO₂ cycloaddition (a model reaction for epoxide activity):
The electron-withdrawing chlorine likely accelerates CO₂ insertion by polarizing the epoxide ring .
Preparation Methods
Tin-Based Lewis Acid Catalysis
Tin(IV) chloride (SnCl₄) and tin(II) fluoride (SnF₂) emerge as predominant catalysts for the reaction of 4-chloro-1-naphthol with epichlorohydrin. As demonstrated in US5162547A, SnF₂ (0.008 mol per 0.4 mol alcohol) facilitates a two-stage process: initial alkoxylation at 110–115°C, followed by dehydrohalogenation with 50% NaOH. For 1-hexanol glycidyl ether, this method yields 90.2% product with an epoxy value of 5.5 eq/kg and hydrolysable chlorine content of 0.21%. Adapting this to 4-chloro-1-naphthol would require addressing steric hindrance from the naphthalene ring, potentially necessitating elevated temperatures (125–135°C) and extended reaction times (8–12 hours).
Fluoride Salt-Mediated Reactions
US6087512A introduces alkali metal fluorides (e.g., KF, CsF) as catalysts for glycidyl ether synthesis, particularly for stereosensitive applications. In a model reaction, p-hydroxyphenylacetoamide and epichlorohydrin achieve 90% enantiomeric excess (e.e.) using CsF, contrasting with <70% e.e. for NaOH-mediated processes. For 4-chloronaphthyl glycidyl ether, this approach could mitigate racemization during epoxide formation, though the aromatic substrate’s planar geometry may reduce stereochemical complexity.
Phase-Transfer Catalysis Approaches
Crown Ether-Assisted Reactions
The combination of SnCl₂·2H₂O and 18-crown-6 ether enhances reaction kinetics by solubilizing alkali metal hydroxides in organic phases. In isooctanol glycidyl ether synthesis, this system achieves 90% yield at 130–135°C, albeit with higher hydrolysable chlorine (232 ppm) due to incomplete dehydrohalogenation. For 4-chloro-1-naphthol, crown ethers could improve phase compatibility, but the naphthol’s low solubility may require polar aprotic co-solvents like diglyme or dimethylformamide.
Solvent Selection and Reaction Efficiency
The Zaguan University protocol identifies diglyme as an optimal solvent for glyceryl diether synthesis, enabling 84–90% yields at 65°C with a 15:1 alcohol-to-epichlorohydrin ratio. Adapting this to this compound would necessitate testing solvents like toluene or xylene to dissolve the aromatic alcohol while maintaining base activity.
Base-Promoted Dehydrohalogenation
Sodium Hydroxide Optimization
Dehydrohalogenation efficiency correlates with NaOH concentration and addition rate. US5162547A reports that dropwise addition of 50% NaOH (1.1–1.2 eq) over 30–60 minutes at 55°C minimizes hydrolysable chlorine to <0.25%. For 4-chloro-1-naphthol, slower addition (1–2 hours) may be required to prevent local base excess, which can degrade the epoxide ring.
Alternative Bases: Potassium Hydroxide and Carbonates
The Zaguan study finds KOH superior to NaOH for glycidyl ether intermediates, achieving 54% yield at 65°C with a 1.4:1 KOH-to-epichlorohydrin ratio. Potassium carbonate, though less reactive, offers milder conditions suitable for acid-sensitive substrates.
Process Optimization and Yield Enhancement
Temperature and Stoichiometry Effects
Purification and Analysis
Post-reaction purification involves vacuum distillation (90°C, 10⁻³ mbar) to recover unreacted alcohol, followed by solvent stripping and magnesium sulfate drying. Epoxy values are determined via HCl-dioxane titration, while chlorine content is assayed by potentiometric titration . For this compound, HPLC or GC-MS may be necessary to resolve aromatic byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloronaphthyl glycidyl ether, and what analytical techniques are recommended for confirming its purity and structure?
- Synthesis : The compound is typically synthesized via epoxidation of chloronaphthyl allyl ether precursors using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Alternative routes include nucleophilic substitution of chloronaphthol with epichlorohydrin under basic conditions .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve positional isomerism. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) ensures purity and quantifies residual reactants .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Toxicity : Classified as a Group 2B carcinogen (IARC) due to mutagenic potential in model systems. Epoxide reactivity may lead to DNA adduct formation .
- Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid skin contact, as it causes irritation and allergic reactions. Storage should be in inert, airtight containers away from nucleophiles (e.g., amines, acids) .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its reactivity compared to other glycidyl ethers?
- Reactivity : The naphthalene ring enhances electron density at the epoxide group, increasing electrophilicity and reaction rates with nucleophiles (e.g., amines, thiols). Steric hindrance from the chloronaphthyl group reduces accessibility compared to phenyl glycidyl ether, altering regioselectivity in crosslinking reactions .
- Comparative Data :
| Compound | Reactivity (Relative to Phenyl Glycidyl Ether) | Stability |
|---|---|---|
| 4-Chloronaphthyl G.E. | Higher (electron-withdrawing Cl) | Moderate |
| 2-Naphthyl G.E. | Similar | High |
| Phenyl G.E. | Baseline | Low |
| Source: Adapted from structural analysis in |
Q. What methodological approaches are effective in analyzing this compound in environmental or biological samples?
- Air Sampling : Use Amberlite XAD-7 resin for trapping, followed by HPLC-UV detection (optimal for aromatic glycidyl ethers). For trace quantification, GC-MS with electron capture detection (ECD) improves sensitivity .
- Biological Matrices : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polar solvents, coupled with tandem MS (LC-MS/MS), minimizes matrix interference. Derivatization with thiols enhances detectability of epoxide adducts .
Q. What evidence supports the classification of this compound as a potential carcinogen, and what are the implications for long-term exposure studies?
- Mechanistic Evidence : In vitro studies show alkylation of guanine residues in DNA, leading to frameshift mutations. Rodent models indicate dose-dependent tumorigenicity in hepatic and dermal tissues .
- Research Gaps : Longitudinal studies are needed to assess chronic low-dose exposure effects. Epoxide scavengers (e.g., glutathione) may mitigate toxicity but require pharmacokinetic validation .
Notes on Methodological Rigor
- Contradictions : While IARC classifies structurally similar glycidyl ethers (e.g., 1-butyl glycidyl ether) as Group 2B, direct evidence for this compound remains limited. Prioritize in silico toxicity prediction (QSAR models) to bridge data gaps .
- Analytical Validation : Cross-validate GC and HPLC results with NMR to rule out isomer interference, especially for positional chloronaphthyl variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
